molecular formula C11H17N5 B11736813 [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736813
M. Wt: 219.29 g/mol
InChI Key: BCHPWEAEJAEJRD-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings, each substituted with an ethyl or methyl group, connected through a central amine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of an amine source, such as ammonia or a primary amine. The reaction typically occurs under mild conditions, with the use of a suitable solvent like ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole rings to pyrazolines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazolines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other pyrazole derivatives such as:

    1-ethyl-3,5-dimethyl-1H-pyrazole: Similar structure but different substitution pattern.

    1-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    1-phenyl-1H-pyrazole: Contains a phenyl group instead of alkyl groups.

The uniqueness of this compound lies in its dual pyrazole structure with distinct ethyl and methyl substitutions, which may confer specific biological activities and chemical reactivity.

Biological Activity

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound characterized by two pyrazole rings linked by a methylene bridge. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.

The molecular formula of the compound is C11H14N4C_{11}H_{14}N_4, with a molecular weight of approximately 218.26 g/mol. Its structure is significant for its biological interactions, particularly due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an enzyme inhibitor , where it binds to the active site of enzymes, thereby inhibiting their function. Additionally, it may modulate receptor activity, influencing various signaling pathways within cells.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that related pyrazole derivatives can inhibit alpha-amylase activity, which is crucial for carbohydrate metabolism. The IC50 values for these compounds were reported to be significantly lower than that of acarbose, a known alpha-amylase inhibitor .

CompoundIC50 (mg/mL)Comparison with Acarbose
Pyrazole Derivative0.013 - 0.134More potent than 0.26 (Acarbose)

2. Antifungal Activity

In vitro studies have demonstrated antifungal properties against various strains such as Aspergillus niger and Penicillium digitatum. The inhibition zones measured ranged from 12 mm to 16 mm, indicating moderate antifungal potency .

3. Anticancer Potential

Preliminary investigations into the anticancer properties suggest that pyrazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. However, detailed studies specifically on this compound are still needed to confirm these effects.

Case Study 1: Alpha-Amylase Inhibition

A study conducted on a series of pyrazole derivatives, including those related to the compound , evaluated their alpha-amylase inhibition capabilities. The results indicated that structural modifications significantly influenced their inhibitory potency. The docking studies provided insights into the binding interactions at the enzyme's active site, confirming the experimental findings .

Case Study 2: Antifungal Efficacy

Another study focused on assessing the antifungal efficacy of pyrazole derivatives against clinical isolates of fungi. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments, suggesting potential therapeutic applications in treating fungal infections .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C11H17N5/c1-3-16-9-11(7-14-16)5-12-4-10-6-13-15(2)8-10/h6-9,12H,3-5H2,1-2H3

InChI Key

BCHPWEAEJAEJRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2)C

Origin of Product

United States

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